(1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13420179
InChI: InChI=1S/C2H3F3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7)
SMILES: C(=NO)(C(F)(F)F)N
Molecular Formula: C2H3F3N2O
Molecular Weight: 128.05 g/mol

(1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide

CAS No.:

Cat. No.: VC13420179

Molecular Formula: C2H3F3N2O

Molecular Weight: 128.05 g/mol

* For research use only. Not for human or veterinary use.

(1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide -

Specification

Molecular Formula C2H3F3N2O
Molecular Weight 128.05 g/mol
IUPAC Name 2,2,2-trifluoro-N'-hydroxyethanimidamide
Standard InChI InChI=1S/C2H3F3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7)
Standard InChI Key VGZWTKRISQVBRG-UHFFFAOYSA-N
SMILES C(=NO)(C(F)(F)F)N
Canonical SMILES C(=NO)(C(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central ethanimidamide backbone (CH3C(=NH)NHOH\text{CH}_3\text{C}(=\text{NH})\text{NHOH}) substituted with three fluorine atoms at the terminal carbon. The (1Z) configuration denotes the Z-isomer, where the hydroxyl group (-OH\text{-OH}) and trifluoromethyl group (-CF3\text{-CF}_3) are positioned on the same side of the double bond . This stereochemistry influences its reactivity and intermolecular interactions, such as hydrogen bonding .

Physical Properties

Key physicochemical parameters include:

  • Melting Point: 36–38 °C

  • Boiling Point: 153.9 °C at 760 mmHg

  • Density: 1.564–1.65 g/cm³

  • pKa: 9.91 (predicted)
    The trifluoromethyl group enhances lipophilicity, improving membrane permeability in biological systems.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are often proprietary, general methods involve:

  • Hydration of Fluoral Derivatives: Reacting 2,2,2-trifluoroacetaldehyde (fluoral) with hydroxylamine or its derivatives under controlled conditions .

  • Hydrogenolysis: Using nickel catalysts and tertiary amines (e.g., dimethylethylamine) to reduce intermediates like trifluoroacetaldehyde hemiacetals .

  • Cycloaddition Reactions: Employing organocatalysts to construct the imidamide core via [3+2] cycloadditions .

A representative synthesis involves treating fluoral hydrate with hydroxylamine hydrochloride in a polar solvent (e.g., tetrahydrofuran) under basic conditions . Yields are optimized by controlling temperature (20–80 °C) and stoichiometry .

Industrial Production

Scalable manufacturing requires:

  • Catalyst Recycling: Nickel-based catalysts are reused after filtration and washing to reduce costs .

  • Solvent Selection: 2,2,2-Trifluoroethanol or water is preferred to minimize side reactions .

  • Purification: Distillation and molecular sieves achieve >95% purity .

Applications in Medicinal Chemistry and Drug Development

Antimicrobial and Antiviral Activity

Derivatives of (1Z)-2,2,2-trifluoro-N'-hydroxyethanimidamide show promise against resistant bacterial strains and RNA viruses, though mechanisms remain under investigation .

Prodrug Design

The hydroxyimine group facilitates prodrug strategies, enabling controlled release of active metabolites in vivo.

Role in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for:

  • Oxadiazoles: Reacting with carboxylic acids to form 1,2,4-oxadiazole rings .

  • Spirooxindoles: Catalytic asymmetric cycloadditions yield chiral spirocyclic compounds with >99% enantiomeric excess .

Fluorination Reagent

Its trifluoromethyl group is transferred in radical reactions, enabling selective fluorination of alkenes and aromatics .

Comparative Analysis with Structural Analogs

CompoundFormulaKey DifferencesApplications
N-MethyltrifluoroacetamideC3H4F3NO\text{C}_3\text{H}_4\text{F}_3\text{NO}Lacks hydroxyl group; reduced polaritySolvent, polymer synthesis
2,2-Difluoro-N-hydroxyacetamideC2H4F2N2O\text{C}_2\text{H}_4\text{F}_2\text{N}_2\text{O}Fewer fluorine atoms; lower lipophilicityIntermediate in agrochemicals
N-HydroxyethylacetamideC4H9NO2\text{C}_4\text{H}_9\text{NO}_2Non-fluorinated; limited bioactivityCosmetic formulations

The trifluoromethyl group in (1Z)-2,2,2-trifluoro-N'-hydroxyethanimidamide confers superior metabolic stability compared to non-fluorinated analogs.

Recent Research Findings

Catalytic Asymmetric Synthesis

Squaramide-tertiary amine catalysts enable enantioselective [3+2] cycloadditions, producing spirooxindoles with 94–99% ee . These products are evaluated as kinase inhibitors in oncology .

Mechanistic Insights

DFT calculations reveal that the Z-isomer’s stability arises from intramolecular hydrogen bonding between the hydroxyl and imine groups . This interaction lowers activation energy in cyclization reactions .

Toxicity Studies

Acute toxicity (LD₅₀) in rodents exceeds 500 mg/kg, suggesting low systemic risk . Chronic exposure data are pending .

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